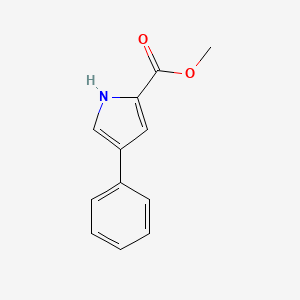
Methyl 4-phenyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-phenyl-1H-pyrrole-2-carboxylate” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are used in the synthesis of various biologically active compounds, including antipsychotics, β-adrenergic antagonists, anxiolytics, anticancer drugs, antibacterials, antifungals, antiprotozoals, and antimalarials .
Synthesis Analysis
The synthesis of pyrrole-containing compounds involves various tactical approaches . For instance, ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate . Various diversely functionalized pyrroles were synthesized under catalyst-free conditions by using ionic liquid .Chemical Reactions Analysis
The chemical reactions involving pyrrole-containing compounds are diverse. For instance, ethyl-3-(allylamino)-3-phenylacrylate underwent a reaction with a palladium catalyst to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Scientific Research Applications
Antimicrobial Properties
Methyl 4-phenyl-1H-pyrrole-2-carboxylate derivatives have shown promising results in antimicrobial activities. A study conducted by Hublikar et al. (2019) synthesized novel derivatives of this compound and tested their antimicrobial efficacy. The findings revealed that these derivatives possess significant antibacterial and antifungal activities, particularly when a methoxy group is introduced into the structure, indicating their potential as new antimicrobial agents (Hublikar et al., 2019).
Chemical Synthesis and Reactions
In the realm of chemical synthesis, this compound plays a critical role. Filimonov et al. (2015) explored its reactions with monosubstituted hydrazines, leading to the formation of new compounds with potential applications in organic synthesis (Filimonov et al., 2015). Furthermore, Dmitriev et al. (2015) reported its use in the synthesis of pyrano[3,2-c]chromenes, demonstrating its versatility in creating diverse chemical structures (Dmitriev et al., 2015).
Biological Importance
This compound derivatives also show potential in biological applications. Rochais et al. (2004) synthesized new derivatives starting from arylacetonitriles, yielding compounds that could be useful in medicinal chemistry, particularly in the development of nitrogen heterocycles with therapeutic interest (Rochais et al., 2004).
Material Science and Electrochemistry
In material science and electrochemistry, these compounds have been utilized for various purposes. For instance, Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives, including those related to this compound, for improving the properties of copolymerized poly(pyrrole) layers, highlighting their potential in electronic applications (Schneider et al., 2017).
Future Directions
Pyrrole-containing compounds, such as “Methyl 4-phenyl-1H-pyrrole-2-carboxylate”, have a diverse range of biological activities, making them a potential source of new therapeutic agents . Therefore, future research may focus on exploring this skeleton to its maximum potential against several diseases or disorders .
Properties
IUPAC Name |
methyl 4-phenyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLNIQLELERCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903560-42-9 |
Source


|
| Record name | methyl 4-phenyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2460605.png)
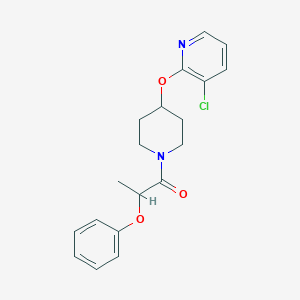
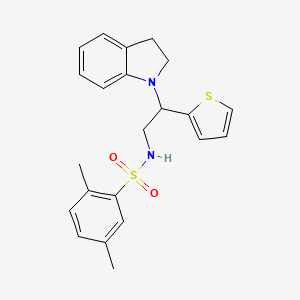
![2-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2460609.png)
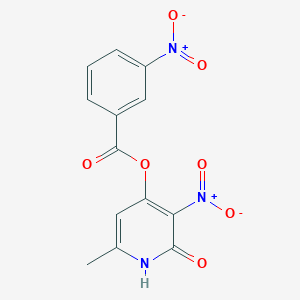

![2-(3,4-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2460616.png)
![methyl (4Z)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2460617.png)
![3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2460618.png)

![2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)](/img/structure/B2460620.png)
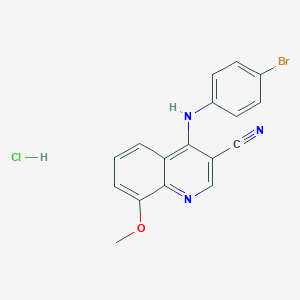
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)

